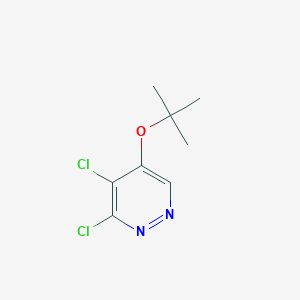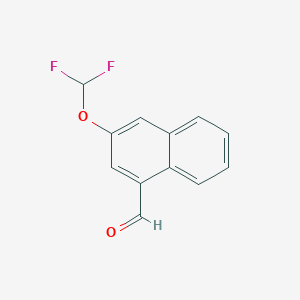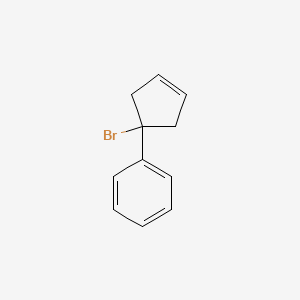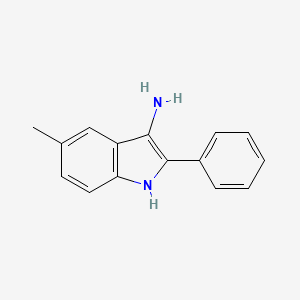
5-(tert-Butoxy)-3,4-dichloropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butoxy)-3,4-dichloropyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The tert-butoxy group is a bulky electron-donating group, and the dichloro substitution adds to the compound’s unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-3,4-dichloropyridazine typically involves the introduction of the tert-butoxy group and the dichloro substituents onto the pyridazine ring. One common method involves the reaction of 3,4-dichloropyridazine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butoxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove the tert-butoxy group.
Elimination Reactions: The tert-butoxy group can be eliminated under strong acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazines, while oxidation can produce pyridazine N-oxides.
Applications De Recherche Scientifique
5-(tert-Butoxy)-3,4-dichloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(tert-Butoxy)-3,4-dichloropyridazine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The dichloro substituents can enhance the compound’s stability and resistance to metabolic degradation. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(tert-Butoxy)-3-chloropyridazine: Similar structure but with one less chlorine atom.
5-(tert-Butoxy)-4-chloropyridazine: Similar structure but with the chlorine atom in a different position.
3,4-Dichloropyridazine: Lacks the tert-butoxy group, leading to different chemical properties.
Uniqueness
5-(tert-Butoxy)-3,4-dichloropyridazine is unique due to the combination of the tert-butoxy group and the dichloro substituents. This combination imparts specific reactivity patterns and stability, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
1346698-03-0 |
|---|---|
Formule moléculaire |
C8H10Cl2N2O |
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
3,4-dichloro-5-[(2-methylpropan-2-yl)oxy]pyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,3)13-5-4-11-12-7(10)6(5)9/h4H,1-3H3 |
Clé InChI |
AXIRFDVKNIPWQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CN=NC(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)













